1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- is a chemical compound with the molecular formula C10H28N6. It is known for its use in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of strong circularly polarized luminescence of rare earth complexes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- typically involves the reaction of ethylenediamine with excess ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of advanced separation techniques to isolate the final product .

化学反応の分析

Types of Reactions

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

科学的研究の応用

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in peptide synthesis.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. The compound’s multiple amino groups allow it to interact with various molecular targets, facilitating a range of chemical reactions .

類似化合物との比較

Similar Compounds

1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: This compound has a similar structure but with methyl groups instead of aminoethyl groups.

Triethylenetetramine: Another related compound with multiple amino groups, used in similar applications.

Uniqueness

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- is unique due to its four aminoethyl groups, which provide multiple sites for chemical reactions and interactions. This makes it particularly versatile in forming complexes and facilitating various chemical processes .

生物活性

1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-, commonly referred to as TAE, is a polyamine compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TAE, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

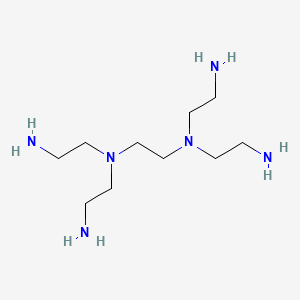

Chemical Structure and Properties

TAE is a tetravalent amine characterized by four aminoethyl groups attached to a central ethanediamine backbone. Its structural formula can be represented as:

This unique structure allows TAE to engage in various biochemical interactions, which are crucial for its biological activity.

TAE exhibits its biological effects through several mechanisms:

1. Interaction with Cellular Components

TAE can interact with cell membranes and proteins due to its cationic nature. This interaction can lead to alterations in membrane permeability and protein function.

2. Modulation of Enzyme Activity

Research indicates that TAE may influence the activity of key enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.

3. Induction of Oxidative Stress

TAE has been implicated in the induction of oxidative stress within cells. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .

Biological Activities

The biological activities associated with TAE include:

1. Antimicrobial Activity

TAE has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that it exhibits inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

TAE's ability to induce apoptosis in cancer cells has been explored in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell growth and survival .

3. Neuroprotective Effects

There is emerging evidence suggesting that TAE may have neuroprotective properties. It appears to protect neuronal cells from oxidative damage and may enhance cognitive function through its action on neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of TAE is essential for understanding its therapeutic potential:

- Absorption : TAE is readily absorbed when administered orally or intravenously.

- Distribution : It distributes widely across tissues due to its small size and hydrophilic nature.

- Metabolism : TAE undergoes metabolic transformations primarily via phase I reactions mediated by cytochrome P450 enzymes.

- Excretion : The metabolites are excreted primarily through renal pathways.

Case Studies

Several case studies highlight the biological activity of TAE:

- Antimicrobial Efficacy : A study demonstrated that TAE exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that TAE reduced cell viability by 70% at a concentration of 100 µM after 48 hours of treatment, indicating significant anticancer activity .

- Neuroprotection in Animal Models : Research involving animal models showed that administration of TAE improved cognitive performance in memory tasks while reducing markers of oxidative stress in brain tissue .

特性

IUPAC Name |

N'-(2-aminoethyl)-N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N6/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14/h1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFBNAXGHSFGDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN)CCN(CCN)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444404 |

Source

|

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-90-9 |

Source

|

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。